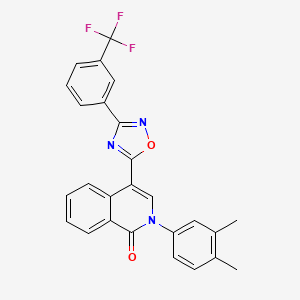

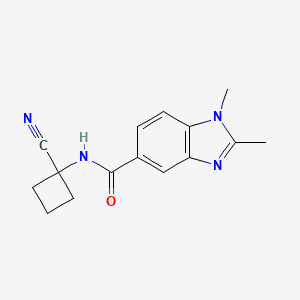

2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one" is a heterocyclic molecule that likely exhibits a complex structure due to the presence of multiple aromatic systems and a 1,2,4-oxadiazole moiety. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives starts with the reaction of homophthalic anhydride with acylhydrazines, followed by treatment with polyphosphoric acid or phosphorus pentasulfide to yield the desired heterocycles . Similarly, the synthesis of pyrazolo[3,4-c]isoquinoline derivatives involves the reaction of aminopyrazoles with aromatic aldehydes in acidic media, followed by cyclization and dehydrogenation steps . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using spectroscopic methods such as NMR, IR, and Mass spectrometry, as well as single-crystal X-ray diffraction studies . The crystal structure can reveal important information about the molecular conformation, lattice parameters, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions Analysis

Heterocyclic compounds like those discussed in the papers can undergo various chemical reactions. For instance, the Heck-mediated synthesis involves coupling reactions that can be used to construct complex molecular frameworks . The reactivity of the 1,2,4-oxadiazole moiety, which is present in the compound of interest, suggests that it could participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the presence of substituents such as trifluoromethyl groups can significantly affect the compound's lipophilicity, electronic distribution, and potential biological activity . The crystal structure analysis can provide insights into the compound's stability, packing, and potential for forming solid-state interactions .

Relevant Case Studies

While the papers do not provide direct case studies on the compound , they do offer examples of biological activity assessments for related compounds. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were evaluated for antitumor activities against various cancer cell lines, with some compounds showing potent inhibitory activities . These studies suggest that the compound "2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one" could also possess interesting biological properties worth investigating.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Applications

AIE-active Ir(III) Complexes : A study on heteroleptic cationic Ir(III) complexes, including the compound , highlighted their potential in data security protection through fluorescence–phosphorescence dual-emission, aggregation-induced fluorescence emission (AIFE), and aggregation-induced phosphorescence emission (AIPE). These properties make them suitable for designing smart luminescent materials (Song et al., 2016).

OLED Applications

Homoleptic Cyclometalated Iridium Complexes : Research into facial homoleptic cyclometalated iridium(III) complexes, where the compound is utilized, showed high efficiency red phosphorescence. These complexes are particularly interesting for their application in organic light-emitting diodes (OLEDs), demonstrating the importance of the structural arrangement for achieving high quantum yields and luminescence properties (Tsuboyama et al., 2003).

Antimicrobial and Anticancer Agents

Schiff Base Supramolecular Complexes : The compound's derivatives have been examined for their antimicrobial activities against various bacterial and fungal species. Such studies underscore their potential utility in developing new antimicrobial agents (El-Sonbati et al., 2016).

Anticancer Agents Synthesis : Derivatives containing the 2-oxoquinoline structure, including our compound of interest, have been synthesized and evaluated against several cancer cell lines. The findings suggested moderate to high levels of antitumor activities, marking them as potential candidates for anticancer drug development (Fang et al., 2016).

Thermodynamic and Solvent Interaction Studies

Thermodynamic Properties : The synthesis and characterization of the compound have led to investigations into its thermodynamic properties in different solvents, providing insights into solute-solvent interactions that are crucial for understanding and improving its applications in various solvated systems (Godhani et al., 2012).

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F3N3O2/c1-15-10-11-19(12-16(15)2)32-14-22(20-8-3-4-9-21(20)25(32)33)24-30-23(31-34-24)17-6-5-7-18(13-17)26(27,28)29/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKJIUCNFBNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3008841.png)

![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)

![N-(4-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008850.png)

![N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3008851.png)

![(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride](/img/structure/B3008852.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)